- Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analogues, AIP Advances, 2016, 6(6),
Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)
92866-00-7 structure
Product Name:1-Ethynyl-4-(phenylethynyl)benzene
CAS-Nr.:92866-00-7
MF:C16H10
MW:202.250604152679
MDL:MFCD27665710
CID:752985
PubChem ID:253660199
Update Time:2024-10-26
1-Ethynyl-4-(phenylethynyl)benzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene, 1-ethynyl-4-(phenylethynyl)-
- 1-Ethynyl-4-(phenylethynyl)benzene
- 1-ethynyl-4-(2-phenylethynyl)benzene
- 4-Ethynyldiphenylacetylene
- 1-(4-Ethynylphenyl)-2-phenylacetylene
- 4-(phenylethynyl)phenylacetylene
- [4-(Phenylethynyl)phenyl]ethyne
- WAUKYPQSFIENDE-UHFFFAOYSA-N
- E0967
- 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)
- Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)
- [p-(Phenylethynyl)phenyl]acetylene
- p-Ethynyltolane
- YSWG397
- CS-0169895
- DTXSID60460868
- T73075
- AKOS030228731
- MFCD27665710
- SY056503
- 92866-00-7
- AS-61834
- 1-Ethynyl-4-phenylethynyl-benzene
-
- MDL: MFCD27665710
- Inchi: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
- InChI-Schlüssel: WAUKYPQSFIENDE-UHFFFAOYSA-N
- Lächelt: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 202.078250319g/mol
- Monoisotopenmasse: 202.078250319g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 315
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topologische Polaroberfläche: 0
Experimentelle Eigenschaften
- Schmelzpunkt: 88.0 to 92.0 deg-C
- λ max: 318(Benzene)(lit.)
1-Ethynyl-4-(phenylethynyl)benzene Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-Ethynyl-4-(phenylethynyl)benzene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862676-250mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 250mg |
1,616.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0967-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥490.00 | 2024-04-15 | |
| TRC | E940405-10mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940405-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E940405-100mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 100mg |
$ 230.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63405-50mg |
1-ethynyl-4-(2-phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 50mg |
¥38.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥544.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200MG |
¥882.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 50mg |
¥47.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0967-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200mg |
¥120.00 | 2024-04-15 |
1-Ethynyl-4-(phenylethynyl)benzene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Methanol , Tetrabutylammonium hydroxide Solvents: Toluene ; 5 min, 75 °C
Referenz
- A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols, Beilstein Journal of Organic Chemistry, 2011, 7, 426-431
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol , Toluene ; 1 h, 75 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Referenz
- Novel monomers applicable to a compensation film, an optical film, and a display device, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Referenz
- Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymer, Chemical Communications (Cambridge, 2005, (38), 4786-4788
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene , 1,2-Dimethoxyethane ; 2 h, 70 °C
Referenz
- Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Three-terminal field-controlled molecular devices, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Tributylmethoxystannane Solvents: Tetrahydrofuran ; 4.5 h, reflux
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
Referenz
- A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille coupling, Journal of Chemical Research, 2018, 42(5), 235-238
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran
Referenz
- Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2), Tetrahedron, 1997, 53(22), 7595-7604
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 h, reflux; reflux → rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
Referenz
- One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed Coupling, Journal of Organic Chemistry, 2013, 78(24), 12802-12808
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility, European Polymer Journal, 2021, 147,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt
Referenz
- Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3, Organic Letters, 2019, 21(12), 4694-4697
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 4 h, rt
Referenz
- Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductors, Chemistry Letters, 2010, 39(12), 1300-1302
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Referenz
- Combinatorial synthesis of oligo(phenylene ethynylene)s, Tetrahedron, 2002, 58(52), 10387-10405
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol , Dichloromethane ; 6 h, rt
Referenz
- Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-Gelators, Advanced Optical Materials, 2020, 8(14),
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 50 °C; 50 °C
Referenz
- Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
Referenz
- Compositions and methods for thermosetting acetylenic monomers in organic compositions, United States, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 1.5 h, rt
Referenz
- Synthesis and spectroscopic studies of arylethynylsilanes, Chemistry - An Asian Journal, 2007, 2(4), 489-498
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Dichloromethane ; rt; 12 h, rt
Referenz
- Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical Properties, Journal of Macromolecular Science, 2013, 52(5), 701-715
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 7 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
Referenz
- New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical properties, Organic Letters, 2006, 8(4), 717-720
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 24 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compounds, Chemical Science, 2022, 13(1), 263-273
1-Ethynyl-4-(phenylethynyl)benzene Raw materials
- Phosphine oxide, diphenyl(phenylethynyl)-
- 4-Bromophenylacetylene
- Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-
- ethynyltrimethylsilane
- 1-(4-Bromophenyl)-2-phenylacetylene
- 3-Butyn-2-ol, 2-methyl-4-[4-(2-phenylethynyl)phenyl]-
- 1-Ethynyl-4-iodobenzene
1-Ethynyl-4-(phenylethynyl)benzene Preparation Products
1-Ethynyl-4-(phenylethynyl)benzene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Bestellnummer:A936788
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:21
Preis ($):340.0
Email:sales@amadischem.com
1-Ethynyl-4-(phenylethynyl)benzene Verwandte Literatur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Reinheit:99%
Menge:5g
Preis ($):340.0